(+)-Tubocurarine chloride pentahydrate

5-HT3A receptor pharmacology neuromuscular blocker cross-talk postoperative nausea and vomiting

(+)-Tubocurarine chloride pentahydrate (CAS 8063-06-7) is a bisbenzylisoquinoline alkaloid and the prototype non-depolarizing neuromuscular blocking agent (NMBA), acting as a competitive antagonist at postsynaptic muscle-type nicotinic acetylcholine receptors (nAChRs). Beyond its canonical neuromuscular junction target, tubocurarine displays a broader polypharmacological profile that includes potent inhibition of neuronal nAChR subtypes, serotonin 5-HT3A receptors, and autonomic ganglionic nAChRs—properties that distinguish it sharply from contemporary steroidal and benzylisoquinolinium NMBAs.

Molecular Formula C37H52Cl2N2O11
Molecular Weight 771.7 g/mol
CAS No. 8063-06-7
Cat. No. B7801168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Tubocurarine chloride pentahydrate
CAS8063-06-7
Molecular FormulaC37H52Cl2N2O11
Molecular Weight771.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
InChIInChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
InChIKeyWMIZITXEJNQAQK-GGDSLZADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Tubocurarine Chloride Pentahydrate: Core Pharmacological and Physicochemical Profile for Scientific Procurement


(+)-Tubocurarine chloride pentahydrate (CAS 8063-06-7) is a bisbenzylisoquinoline alkaloid and the prototype non-depolarizing neuromuscular blocking agent (NMBA), acting as a competitive antagonist at postsynaptic muscle-type nicotinic acetylcholine receptors (nAChRs) . Beyond its canonical neuromuscular junction target, tubocurarine displays a broader polypharmacological profile that includes potent inhibition of neuronal nAChR subtypes, serotonin 5-HT3A receptors, and autonomic ganglionic nAChRs—properties that distinguish it sharply from contemporary steroidal and benzylisoquinolinium NMBAs . The pentahydrate chloride salt form offers water solubility of 50 mg/mL with gentle heating, making it suitable for in vitro electrophysiology, oocyte expression systems, and tissue bath pharmacology .

Why Neuromuscular Blocking Agent Substitution Fails: (+)-Tubocurarine Chloride Pentahydrate's Non-Interchangeable Polypharmacology


Modern NMBAs such as rocuronium, vecuronium, pancuronium, and atracurium were explicitly designed to narrow the pharmacological target spectrum—reducing histamine release, eliminating ganglionic blockade, and accelerating onset/offset kinetics . While this selectivity benefits clinical anesthesia, it simultaneously strips away the multi-target polypharmacology that makes (+)-tubocurarine chloride pentahydrate uniquely valuable as a research tool for probing nAChR subtype pharmacology, 5-HT3A receptor cross-talk, ganglionic transmission, and fetal-vs.-adult receptor developmental biology . Direct substitution with a cleaner NMBA in these research contexts would yield negative or uninterpretable results, as the newer agents lack the very off-target activities that define tubocurarine's experimental utility .

Quantitative Differential Evidence for (+)-Tubocurarine Chloride Pentahydrate Versus Closest NMBA Analogs


5-HT3A Receptor Antagonism: Tubocurarine Exhibits 8.7-Fold Greater Potency Than Atracurium

Among clinically used NMBAs, (+)-tubocurarine is the most potent inhibitor of the serotonin 5-HT3A receptor, with an IC50 of 0.046 μM, which is 8.7-fold lower (more potent) than atracurium (IC50 = 0.40 μM) and over 350-fold lower than vecuronium (IC50 = 16.3 μM) or rocuronium (IC50 = 19.5 μM). Gallamine is essentially inactive at this receptor (extrapolated IC50 = 1170 μM) . This establishes tubocurarine as the reference antagonist for studies investigating pharmacological cross-talk between muscle nAChRs and 5-HT3A receptors.

5-HT3A receptor pharmacology neuromuscular blocker cross-talk postoperative nausea and vomiting ligand-gated ion channel

Ganglionic vs. Neuromuscular Blocking Selectivity: Tubocurarine's 5.1-Fold Narrower Therapeutic Window Than Atracurium Defines Its Utility for Autonomic Ganglion Studies

The equipotent molar ratio of ganglionic EC50 to neuromuscular EC50 is 9.4 for (+)-tubocurarine versus 48 for atracurium, meaning atracurium possesses a 5.1-fold wider separation between desired neuromuscular blockade and off-target ganglionic blockade . A broader comparison of five NMBAs confirmed this pattern: the ganglionic/neuromuscular EC50 ratio was 6.7 for (+)-tubocurarine, 22.9 for alcuronium, 24.3 for gallamine, and 200.0 for pancuronium . In isolated rabbit superior cervical ganglion, tubocurarine blocked postganglionic compound action potentials with an IC50 of 26 ± 2 μM .

autonomic ganglion pharmacology nicotinic receptor subtype selectivity neuromuscular blocker safety margin superior cervical ganglion

Fetal vs. Adult nAChR Subtype Pharmacology: Tubocurarine Is a Partial Agonist at Fetal Receptors but a Pure Antagonist at Adult Receptors

(+)-Tubocurarine exhibits qualitatively distinct pharmacology at fetal (α1β1γδ) versus adult (α1β1εδ) muscle nAChRs. At 10 nM, d-tubocurarine inhibited adult receptor currents by 55 ± 5%, but inhibited fetal receptor currents by only 29 ± 5% (P < 0.01) . Mechanistically, this arises because tubocurarine acts as a pure competitive antagonist at adult-type receptors but as a weak partial agonist at fetal-type receptors, where it can directly activate the channel in the absence of acetylcholine . In contrast, pancuronium is equieffective at blocking both fetal (39 ± 6%) and adult (60 ± 4%) receptors at 10 nM, and vecuronium is even more potent at both isoforms .

developmental nAChR pharmacology fetal acetylcholine receptor partial agonism gamma/epsilon subunit switch

Presynaptic nAChR Affinity: Tubocurarine Inhibits Acetylcholine Release 60% at 1–10 μM Where Newer NMBAs Are Significantly Less Effective

Tubocurarine reduced [3H]acetylcholine release from the isolated rat phrenic nerve by approximately 60% at concentrations of 1–10 μM, and blocked nerve terminal backfiring after partial cholinesterase inhibition at concentrations as low as 100 nM . In contrast, atracurium, pancuronium, and vecuronium were all markedly less effective at reducing [3H]acetylcholine release, indicating a lower affinity for the presynaptic nicotinic autoreceptors that mediate positive feedback facilitation of transmitter release . This presynaptic action, rather than postsynaptic receptor blockade alone, accounts for the characteristic tetanic fade and train-of-four fade observed during tubocurarine-induced neuromuscular block .

presynaptic nicotinic autoreceptor acetylcholine release modulation motor nerve terminal tetanic fade mechanism

Histamine-Releasing Activity: Tubocurarine Produces a 252% Plasma Histamine Increase, Quantitatively Placing It Between Mivacurium and Atracurium

In a controlled clinical study administering single rapid boluses of five NMBAs to surgical patients, (+)-tubocurarine (0.5 mg/kg) produced a 252% increase in plasma histamine concentration at 1 minute post-injection and a 157% increase at 3 minutes, both significant at P < 0.01 . This places tubocurarine's histamine-releasing potency between mivacurium (370% at 1 min) and atracurium (234% at 1 min). In sharp contrast, rocuronium (0.6 mg/kg) and vecuronium (0.1 mg/kg) produced no significant change in plasma histamine . Among non-depolarizing NMBAs, tubocurarine is consistently rated highest (+++) for both histamine release and ganglionic blockade, a dual liability profile not shared by pancuronium, vecuronium, rocuronium, or gallamine .

histamine release assay mast cell degranulation hemodynamic side effects NMBA safety profiling

Validated Research and Industrial Application Scenarios for (+)-Tubocurarine Chloride Pentahydrate


5-HT3A Receptor Electrophysiology and Pharmacological Cross-Talk Screening

Tubocurarine's sub-100 nM IC50 at the 5-HT3A receptor (0.046 μM), confirmed in Xenopus oocyte voltage-clamp assays, makes it the most potent NMBA-derived antagonist for probing structural and functional homology between muscle nAChRs and serotonin-gated ion channels . Researchers studying ligand-gated ion channel evolution, or screening compounds for cross-reactivity at Cys-loop receptors, should select tubocurarine as the reference antagonist over atracurium (IC50 0.40 μM) or steroidal NMBAs, which require >15 μM concentrations and introduce solvent toxicity concerns.

Fetal vs. Adult nAChR Developmental Pharmacology and Partial Agonism Studies

Tubocurarine is uniquely suited for experiments requiring pharmacological discrimination between fetal (γ-subunit) and adult (ε-subunit) muscle nAChRs. Its partial agonist activity at fetal receptors, contrasted with pure antagonist action at adult receptors, provides a functional readout for the γ→ε developmental subunit switch . This property is not replicated by pancuronium, vecuronium, or any newer clinical NMBA, making tubocurarine an irreplaceable tool for developmental neuropharmacology and nAChR subtype structure-function studies.

Combined Pre- and Postsynaptic nAChR Blockade in Neuromuscular Junction Physiology

For motor nerve terminal studies requiring simultaneous blockade of presynaptic autoreceptors (mediating autofacilitation of acetylcholine release) and postsynaptic muscle nAChRs, tubocurarine provides the only NMBA tool with quantitatively demonstrated dual-site activity: ~60% reduction in [3H]ACh release at 1-10 μM plus postsynaptic competitive antagonism . Newer agents (atracurium, pancuronium, vecuronium) have significantly weaker presynaptic activity, limiting their utility in studies of tetanic fade mechanisms and use-dependent synaptic plasticity at the neuromuscular junction.

Mast Cell Degranulation and Histamine Release Positive Control

Tubocurarine's well-characterized histamine-releasing profile—a 252% increase in plasma histamine at 1 minute post-bolus in human subjects—provides a reproducible intermediate-potency positive control for ex vivo and in vivo mast cell degranulation assays . Its histamine release potency sits between mivacurium (370%) and atracurium (234%), allowing dose-response calibration across the clinically relevant range, while rocuronium and vecuronium serve as negative controls with no significant histamine release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Tubocurarine chloride pentahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.